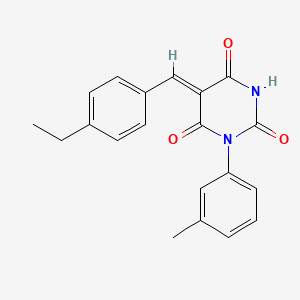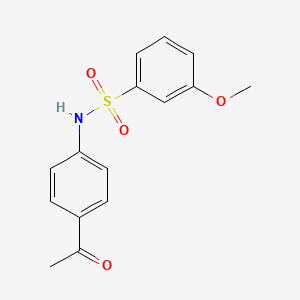
2-methyl-4-(4-phenyl-1H-pyrazol-3-yl)-1,3-benzenediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-4-(4-phenyl-1H-pyrazol-3-yl)-1,3-benzenediol, also known as MPBD, is a synthetic compound that has been studied for its potential use in various scientific research applications. This compound is a derivative of the natural product resveratrol, which is found in red wine and grapes. MPBD has been shown to have antioxidant and anti-inflammatory properties, making it a potentially useful tool in the study of various diseases and conditions.
Mécanisme D'action
The exact mechanism of action of 2-methyl-4-(4-phenyl-1H-pyrazol-3-yl)-1,3-benzenediol is not fully understood. However, it is believed to exert its effects through the activation of various signaling pathways in cells. 2-methyl-4-(4-phenyl-1H-pyrazol-3-yl)-1,3-benzenediol has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism. It has also been shown to activate the sirtuin pathway, which is involved in the regulation of aging and longevity.
Biochemical and Physiological Effects:
2-methyl-4-(4-phenyl-1H-pyrazol-3-yl)-1,3-benzenediol has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory properties, which can help to protect cells from damage. It has also been shown to regulate glucose metabolism and lipid metabolism, which can have implications for the treatment of diabetes and obesity. 2-methyl-4-(4-phenyl-1H-pyrazol-3-yl)-1,3-benzenediol has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-methyl-4-(4-phenyl-1H-pyrazol-3-yl)-1,3-benzenediol in lab experiments is its potential to inhibit the growth of cancer cells and sensitize them to chemotherapy drugs. This can be useful in the development of new cancer treatments. Another advantage is its potential to improve cognitive function in animal models of Alzheimer's disease. However, one limitation of using 2-methyl-4-(4-phenyl-1H-pyrazol-3-yl)-1,3-benzenediol in lab experiments is its limited solubility in water, which can make it difficult to work with.
Orientations Futures
There are many potential future directions for research on 2-methyl-4-(4-phenyl-1H-pyrazol-3-yl)-1,3-benzenediol. One area of research is in the development of new cancer treatments. 2-methyl-4-(4-phenyl-1H-pyrazol-3-yl)-1,3-benzenediol has shown promise in inhibiting the growth of cancer cells and sensitizing them to chemotherapy drugs. Further research is needed to determine its potential as a cancer treatment. Another area of research is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 2-methyl-4-(4-phenyl-1H-pyrazol-3-yl)-1,3-benzenediol has shown potential in improving cognitive function in animal models of Alzheimer's disease. Further research is needed to determine its potential as a treatment for these diseases.
In conclusion, 2-methyl-4-(4-phenyl-1H-pyrazol-3-yl)-1,3-benzenediol is a synthetic compound that has been studied for its potential use in various scientific research applications. It has been shown to have antioxidant and anti-inflammatory properties, regulate glucose and lipid metabolism, and improve cognitive function in animal models of Alzheimer's disease. 2-methyl-4-(4-phenyl-1H-pyrazol-3-yl)-1,3-benzenediol has potential as a cancer treatment and a treatment for neurodegenerative diseases. Further research is needed to determine its full potential in these areas.
Méthodes De Synthèse
2-methyl-4-(4-phenyl-1H-pyrazol-3-yl)-1,3-benzenediol can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the use of various reagents and catalysts to form the desired product. The exact details of the synthesis method are beyond the scope of this paper but can be found in the scientific literature.
Applications De Recherche Scientifique
2-methyl-4-(4-phenyl-1H-pyrazol-3-yl)-1,3-benzenediol has been studied for its potential use in various scientific research applications. One area of research is in the study of cancer. 2-methyl-4-(4-phenyl-1H-pyrazol-3-yl)-1,3-benzenediol has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to sensitize cancer cells to chemotherapy drugs, making them more effective. 2-methyl-4-(4-phenyl-1H-pyrazol-3-yl)-1,3-benzenediol has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
2-methyl-4-(4-phenyl-1H-pyrazol-5-yl)benzene-1,3-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-10-14(19)8-7-12(16(10)20)15-13(9-17-18-15)11-5-3-2-4-6-11/h2-9,19-20H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIAKMSJDSZYDCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1O)C2=C(C=NN2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-4-(4-phenyl-1H-pyrazol-3-yl)-1,3-benzenediol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[5-(2,3-dichlorophenyl)-2-furyl]methyl nicotinate](/img/structure/B5777948.png)
![N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-3,4-dimethoxybenzamide](/img/structure/B5777957.png)
![ethyl 2-amino-1-(2-ethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5777963.png)

![6-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy}-2-methyl-3(2H)-pyridazinone](/img/structure/B5777985.png)



![1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B5778014.png)

![4-allyl-5-[(1-naphthyloxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5778033.png)
![6-methyl-2,4-diphenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B5778036.png)
![1-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-3,3-dimethyl-2-butanone](/img/structure/B5778038.png)
![ethyl 2-{[(2-furoylamino)carbonothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5778040.png)